molecular formula C21H27N7O3 B2716913 2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide CAS No. 895842-23-6

2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide

Cat. No. B2716913
CAS RN: 895842-23-6
M. Wt: 425.493
InChI Key: ZAHRUSHTXKQRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The linear formula of this compound is C24H24N4O4S . Its molecular weight is 464.547 .

Scientific Research Applications

Anticholinesterase Activity

Research on related compounds includes the design, synthesis, and evaluation of thiazole-piperazine derivatives as acetylcholinesterase inhibitors. These compounds show significant inhibition of acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease due to their enzymatic activity inhibition properties (Yurttaş, Kaplancıklı, & Özkay, 2013).

Anticonvulsant Activity

Another study involves the synthesis of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, evaluated for their anticonvulsant activity. This indicates the potential use of similar compounds in developing anticonvulsant therapies (Obniska et al., 2015).

ACAT-1 Inhibition

The discovery of a clinical candidate, K-604, for its potent inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with selectivity over ACAT-2, highlights the therapeutic potential of similar compounds in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Antihistaminic and Anticancer Activities

Research extends to the synthesis and biological activity evaluation of novel amides, demonstrating anticonvulsant, antihistaminic, and anticancer properties. These findings underscore the versatility of such compounds in medical research and drug development (Kumar et al., 2017).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

2-[4-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O3/c1-25-18-17(19(30)24-21(25)31)28(9-5-8-15-6-3-2-4-7-15)20(23-18)27-12-10-26(11-13-27)14-16(22)29/h2-4,6-7H,5,8-14H2,1H3,(H2,22,29)(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHRUSHTXKQRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)N)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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